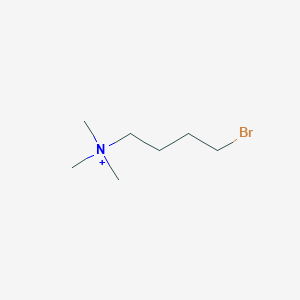

(4-Bromo-butyl)-trimethyl-ammonium

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H17BrN+ |

|---|---|

Molecular Weight |

195.12 g/mol |

IUPAC Name |

4-bromobutyl(trimethyl)azanium |

InChI |

InChI=1S/C7H17BrN/c1-9(2,3)7-5-4-6-8/h4-7H2,1-3H3/q+1 |

InChI Key |

UNAVLJKZQUBDPH-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CCCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo Butyl Trimethyl Ammonium

Classical Approaches to Quaternary Ammonium (B1175870) Salt Synthesis Applicable to the Compound

The most fundamental and widely practiced method for synthesizing (4-bromo-butyl)-trimethyl-ammonium is the direct alkylation of trimethylamine (B31210) with a suitable alkylating agent. wikipedia.org In this case, 1,4-dibromobutane (B41627) is the logical and common choice.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov The nitrogen atom of trimethylamine, acting as a nucleophile, attacks one of the electrophilic carbon atoms of 1,4-dibromobutane, displacing a bromide ion and forming the desired quaternary ammonium salt.

Reaction Scheme:

(CH₃)₃N + Br(CH₂)₄Br → [(CH₃)₃N⁺(CH₂)₄Br]Br⁻

This classical approach is often carried out by refluxing a mixture of the amine and an excess of the alkyl halide in a suitable solvent, such as ethanol (B145695) or benzene. tsijournals.comdtic.mil The use of an excess of the alkylating agent helps to drive the reaction towards the formation of the quaternary ammonium salt. However, prolonged reaction times and elevated temperatures are often necessary, which can lead to the formation of by-products. dtic.mil

Optimized Synthetic Routes for Enhanced Yield and Purity of this compound

To improve the efficiency and selectivity of the synthesis, several optimization strategies have been developed. These often involve adjusting reaction parameters such as temperature, solvent, and reactant ratios.

One approach to optimization involves conducting the reaction in a more polar solvent to facilitate the stabilization of the charged transition state and the ionic product. Solvents like acetonitrile (B52724) have been shown to be effective in similar quaternization reactions. mostwiedzy.pl

Another key parameter is the molar ratio of the reactants. While an excess of 1,4-dibromobutane can favor product formation, a large excess can lead to the formation of undesired by-products and complicate purification. researchgate.net A Chinese patent describes a method for preparing bis-quaternary ammonium salts where the molar ratio of dibromoalkane to trimethylamine is a critical factor, with a preferred ratio of 1:2.2 for a similar reaction. google.com This suggests that careful control of stoichiometry is crucial for maximizing the yield of the desired monosubstituted product.

Purification of the final product is also a critical step for achieving high purity. Recrystallization from a suitable solvent system, such as ethanol and ethyl acetate, is a common method. google.com Washing the crude product with solvents like hexane (B92381) can also help to remove unreacted starting materials and nonpolar impurities. nih.gov

| Parameter | Classical Approach | Optimized Approach | Rationale for Optimization |

| Solvent | Ethanol, Benzene tsijournals.comdtic.mil | Acetonitrile mostwiedzy.pl | Polar aprotic solvents can accelerate SN2 reactions. |

| Reactant Ratio | Excess 1,4-dibromobutane researchgate.net | Carefully controlled stoichiometry (e.g., 1:2.2) google.com | Minimizes side reactions and simplifies purification. |

| Temperature | Reflux tsijournals.comdtic.mil | 50-140 °C google.com | Balances reaction rate with minimizing decomposition. |

| Purification | Simple filtration | Recrystallization, washing with specific solvents nih.govgoogle.com | Removes impurities and isolates the desired product. |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally benign. rsc.org In the context of synthesizing this compound, several strategies can be employed.

One of the key principles of green chemistry is the use of safer solvents. Water, being non-toxic and readily available, is an attractive alternative to traditional organic solvents. google.com While the reactants may have limited solubility in water, the use of phase-transfer catalysts can facilitate the reaction between the aqueous and organic phases. researchgate.net Tetrabutylammonium (B224687) bromide (TBAB) is a commonly used phase-transfer catalyst that has been shown to be effective in various quaternization reactions. researchgate.netmdpi.com

Another green approach is to minimize waste by developing more efficient catalytic systems. The use of a catalyst can lower the activation energy of the reaction, allowing it to proceed under milder conditions and with higher atom economy. rsc.org

Emerging Methodologies for Efficient Synthesis of this compound

Recent advancements in chemical synthesis offer new avenues for the efficient preparation of quaternary ammonium salts like this compound.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov Microwave irradiation can lead to rapid and uniform heating, significantly reducing reaction times and often improving yields compared to conventional heating methods. nih.govnih.gov The synthesis of various quaternary ammonium salts has been successfully achieved using microwave technology, often in the absence of a solvent or with minimal solvent. nih.gov

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. google.comulisboa.pt A continuous process for the quaternization of tertiary amines with alkyl halides has been developed, operating at elevated temperatures and pressures to keep the reactants in a dissolved state, leading to high product yields. google.com Microreactor technology, a form of continuous flow chemistry, has also been explored for the synthesis of bromobutyl rubber, demonstrating the potential for high selectivity and reduced decomposition by controlling reaction conditions precisely. researchgate.net

Catalytic innovations continue to drive progress in synthetic chemistry. The development of novel catalysts, such as modified titanium dioxide photocatalysts, has been reported for the synthesis of precursors to quaternary ammonium salts. google.com These catalysts can offer higher efficiency and selectivity under mild conditions.

| Methodology | Key Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, often solvent-free. nih.govnih.gov |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. google.comulisboa.pt |

| Novel Catalysis | Higher efficiency and selectivity under milder conditions. google.com |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo Butyl Trimethyl Ammonium

Reactions at the Quaternary Ammonium (B1175870) Center

The quaternary ammonium group is a polyatomic cation with a permanent positive charge. This part of the molecule is generally stable but can participate in specific reactions, primarily involving the associated anion and pathways leading to its decomposition under certain conditions.

(4-Bromo-butyl)-trimethyl-ammonium is typically synthesized and handled as a salt, most commonly this compound bromide nih.gov. The bromide is the counter-ion to the quaternary ammonium cation. This anion is not covalently bonded and can be readily exchanged for other anions. This is achieved by dissolving the salt in a suitable solvent and introducing a salt containing the desired new anion. An equilibrium is established, and the reaction can be driven to completion by precipitating the less soluble resulting salt.

For example, reacting this compound bromide with sodium hydroxide (B78521) would lead to the exchange of the bromide ion for a hydroxide ion, forming this compound hydroxide. This type of exchange is fundamental in the preparation of anion exchange membranes for applications like fuel cells, where specific anions (like hydroxide) are required for ion conduction rsc.orgrsc.org.

The stability of the quaternary ammonium center is a critical factor in its application. While generally robust, it can undergo degradation, particularly in strongly alkaline environments acs.org.

Destabilization Mechanisms:

Hofmann Elimination: In the presence of a strong base like hydroxide, a β-hydrogen on the butyl chain can be abstracted, leading to an E2 elimination reaction. This breaks the carbon-nitrogen bond, yielding trimethylamine (B31210), water, and 1-butene.

Nucleophilic Substitution: The carbon atoms directly attached to the positively charged nitrogen (the α-carbons of the methyl and butyl groups) become electrophilic. A strong nucleophile like hydroxide can attack these carbons, leading to the displacement of trimethylamine. Attack at a methyl group yields methanol (B129727) and (4-bromo-butyl)dimethylamine.

Stabilization Mechanisms:

Steric Hindrance: The three methyl groups attached to the nitrogen provide some steric shielding, making direct nucleophilic attack on the nitrogen or α-carbons more difficult.

Mechanistic Elucidation via Advanced Spectroscopic and Computational Techniques

Spectroscopic Approaches:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the kinetics and structural transformations of this compound during a reaction. ¹H and ¹³C NMR can be employed to monitor the disappearance of the starting material and the appearance of products in real-time. For instance, in a substitution reaction, the chemical shifts of the methylene (B1212753) protons adjacent to the bromine atom and the quaternary nitrogen would be expected to change significantly upon reaction. By acquiring spectra at various time intervals, kinetic data can be compiled to determine reaction orders and rate constants.

In cases of intramolecular cyclization, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for confirming the structure of the resulting cyclic product. These experiments help to establish connectivity between protons and carbons, confirming the formation of a new ring system. For example, in the formation of a spirocyclic quaternary ammonium salt, these techniques would definitively show the covalent linkage between the butyl chain and a nucleophilic center, leading to the spiro-atom.

Computational Modeling:

Density Functional Theory (DFT) and other computational methods provide deep insights into the reaction mechanisms at a molecular level. These techniques are used to model the potential energy surface of a reaction, allowing for the calculation of the energies of reactants, transition states, and products. This information is crucial for predicting the most likely reaction pathway.

For this compound, computational studies can be used to compare the activation barriers for competing reaction pathways, such as intermolecular substitution versus intramolecular cyclization. The calculated geometries of transition states can reveal key structural features that govern the reactivity. For example, modeling can help to understand the influence of the trimethylammonium group on the electron distribution within the molecule and how this affects the susceptibility of the C-Br bond to nucleophilic attack.

In a study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole, DFT calculations using the B3LYP functional were employed to complement experimental findings from ¹H and ¹³C NMR. mdpi.com This combined approach allowed for the confident assignment of the structures of the resulting regioisomers. A similar strategy could be applied to study the reactions of this compound with various nucleophiles to predict and confirm the product distribution.

The following table summarizes the key techniques and their applications in the mechanistic elucidation of reactions involving this compound:

| Technique | Application | Expected Observations/Insights |

| ¹H NMR | Kinetic monitoring, structural confirmation | Changes in chemical shifts of protons near reactive centers, integration changes over time. |

| ¹³C NMR | Structural confirmation of products | Shifts in carbon signals upon substitution or cyclization. |

| 2D NMR (COSY, HMBC) | Unambiguous structure determination of complex products | Correlation peaks indicating the formation of new bonds in cyclic or spirocyclic structures. |

| DFT Calculations | Modeling reaction pathways, transition state analysis | Determination of activation energies for competing reactions, visualization of transition state geometries. |

Stereochemical Considerations in Reactions Involving this compound

The stereochemical outcomes of reactions involving this compound are of particular interest when the compound is used in the synthesis of chiral molecules, especially in the formation of spirocyclic quaternary ammonium salts. The quaternary nitrogen atom itself is not a stereocenter in this achiral molecule. However, its reactions can lead to the formation of new stereocenters, and the stereochemistry of these products is a critical aspect to consider.

One of the key reaction types where stereochemistry plays a crucial role is in the formation of spiro compounds. wikipedia.org Spirocyclic systems are characterized by two rings connected by a single common atom, the spiro atom. wikipedia.org The synthesis of such compounds often involves the creation of a new chiral center at the spiro atom. nih.gov

A relevant example is the synthesis of spirobicyclic quaternary ammonium salts. In a study on the synthesis and conformational analysis of a range of spirocyclic quaternary ammonium salts, it was noted that while the initial synthesis was described early on, detailed NMR analysis was lacking. The study highlighted the importance of NMR in understanding the conformation of these rigid structures. For instance, in a dispirotricyclic salt, variable temperature NMR revealed an unexpected dynamic process, suggesting that the six-membered rings exist in chair conformations and undergo ring inversion.

When this compound is used as a precursor for such spirocycles, the stereochemical course of the reaction will depend on several factors, including the nature of the nucleophile, the reaction conditions, and the potential for diastereomeric transition states. For example, if this compound were to react with a chiral nucleophile to form a spirocycle, the approach of the nucleophile could be influenced by the steric bulk of the trimethylammonium group, potentially leading to a preference for one diastereomer over another.

In the broader context of synthesizing chiral quaternary N-spiro ammonium bromides, studies have shown that starting from chiral precursors, such as derivatives of L-tartaric acid, allows for the synthesis of enantiomerically pure spiro compounds. nih.govnih.govresearchgate.netdovepress.com While this compound itself is achiral, its reactions with chiral substrates or in the presence of chiral catalysts could lead to stereoselective transformations.

The following table outlines key stereochemical considerations in reactions involving this compound:

| Reaction Type | Stereochemical Aspect | Influencing Factors |

| Intramolecular Cyclization | Formation of a new chiral spiro atom | Conformation of the transition state, steric hindrance from the trimethylammonium group. |

| Reaction with Chiral Nucleophiles | Diastereoselectivity | Steric and electronic matching between the substrate and the chiral nucleophile. |

| Asymmetric Catalysis | Enantioselectivity | Nature of the chiral catalyst, reaction conditions. |

Further research utilizing techniques such as X-ray crystallography would be essential to definitively determine the absolute and relative stereochemistry of any new chiral compounds synthesized from this compound.

Applications of 4 Bromo Butyl Trimethyl Ammonium As a Precursor and Building Block

Synthesis of Novel Polymeric Materials

The ability to introduce quaternary ammonium (B1175870) moieties into polymer structures is crucial for the development of materials with tailored properties, such as ion-exchange capabilities and antimicrobial activity. (4-Bromo-butyl)-trimethyl-ammonium serves as a key reagent in the synthesis of such functional polymers.

One of the primary applications of this compound is in the post-polymerization functionalization of existing polymers to create poly(quaternary ammonium) (PQA) structures. This is often achieved through the quaternization of polymers containing nucleophilic groups, such as tertiary amines. For instance, polymers with tertiary amine side chains can be readily quaternized by reaction with this compound, resulting in the covalent attachment of the trimethylammonium group via a butyl spacer. This method has been successfully employed to prepare a variety of functional materials, including anion exchange membranes (AEMs). scienceopen.comrsc.orgrsc.org

The synthesis of AEMs often involves the functionalization of robust polymer backbones like poly(phenylene oxide) (PPO) or poly(ether sulfone) (PES). In a typical procedure, the polymer backbone is first bromoalkylated and then reacted with a tertiary amine to introduce the quaternary ammonium group. scienceopen.comrsc.org Alternatively, a polymer containing tertiary amine groups can be directly reacted with a bromoalkylating agent like this compound. researchgate.net The presence of the quaternary ammonium groups imparts ion conductivity to the membrane, a critical property for applications in fuel cells and other electrochemical devices. scienceopen.comrsc.orgnih.govnih.govresearchgate.net

The properties of the resulting functionalized polymers can be tailored by controlling the degree of quaternization and the nature of the polymer backbone. Key parameters used to characterize these materials include ion exchange capacity (IEC), water uptake, and hydroxide (B78521) conductivity, as illustrated in the table below for a series of functionalized AEMs.

| Polymer System | Ion Exchange Capacity (IEC) (meq/g) | Water Uptake (%) | Hydroxide Conductivity (mS/cm) at 80°C |

| Quaternized Poly(phenylene oxide) | 1.5 - 2.5 | 30 - 80 | 40 - 100 |

| Functionalized Poly(ether sulfone)s | 1.2 - 1.8 | 40 - 90 | 30 - 65 |

| Quaternized Poly(4-vinylpyridine) | 1.8 - 2.2 | 50 - 100 | Not Reported |

This table presents typical ranges of properties for different classes of poly(quaternary ammonium) materials and is intended for illustrative purposes.

Beyond side-chain functionalization, this compound can also be directly incorporated into the main chain of polymers. This is typically achieved through polycondensation reactions where the bifunctional nature of a derivative of the title compound is exploited. For example, a di-tertiary amine can be reacted with a dihaloalkane, such as 1,4-dibromobutane (B41627), in a Menschutkin reaction to form a linear ionene polymer containing quaternary ammonium groups in the backbone. While direct polycondensation with this compound is less common, its conceptual utility is significant in designing novel polymer architectures.

A more direct application involves the polymerization of vinyl-functionalized monomers containing a quaternary ammonium group with a butyl spacer. For example, poly(4-vinylpyridine) can be quaternized with alkyl bromides of varying chain lengths, including butyl bromide, to yield poly(ionic liquid)s (PILs). uchile.cl In a study by Garcés et al., poly(4-vinylpyridine) was quaternized with 1-bromobutane (B133212) to produce N-butyl-quaternized poly(4-vinylpyridine) bromide. uchile.cl This material was then used as a precursor for anion exchange to create a range of PILs with different counter-anions. uchile.cl The properties of these PILs, such as their thermal stability, were found to be dependent on the length of the alkyl chain and the nature of the counter-anion. uchile.cl

The incorporation of quaternary ammonium groups directly into the polymer backbone can significantly influence the material's properties, including its mechanical strength, thermal stability, and ion transport characteristics. uchile.cl

The terminal bromine atom of this compound makes it a potential initiator for controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. In this context, the bromo-functional end of the molecule can initiate the polymerization of various vinyl monomers, while the quaternary ammonium group provides a hydrophilic or charged character to the resulting polymer chain.

This approach is particularly useful for the "grafting from" synthesis of polymer brushes on surfaces. A surface can be functionalized with molecules containing a quaternary ammonium group, and the terminal bromide can then be used to initiate the growth of polymer chains from the surface. While specific examples utilizing this compound as an ATRP initiator are not extensively documented in the literature, the principle is well-established with similar bromo-functionalized initiators. The efficiency of such initiators in ATRP is dependent on factors such as the stability of the generated radical and the nature of the catalyst system employed. nih.gov

Preparation of Advanced Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) are salts with melting points below 100 °C, and their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, have made them attractive for a wide range of applications. this compound can serve as a precursor for the synthesis of novel ionic liquids.

The design of ionic liquids with specific properties is a key area of research. The properties of an ionic liquid are determined by the combination of its cation and anion. The this compound cation possesses several features that can be exploited in the design of new ILs. The trimethylammonium headgroup is a common and stable cationic center. The butyl spacer between the ammonium group and the bromine atom provides flexibility and can influence the packing of the ions in the liquid state, thereby affecting properties such as viscosity and melting point.

The reactive terminal bromine atom allows for further chemical modification. For instance, it can be substituted by a variety of nucleophiles to introduce different functional groups, leading to the creation of task-specific ionic liquids. This allows for the tuning of the IL's properties for specific applications, such as extraction, catalysis, or as electrolytes. The synthesis of such functionalized ionic liquids often involves a two-step process: quaternization to form the ammonium salt, followed by a nucleophilic substitution to replace the bromide.

The synthesis of ionic liquids based on quaternary ammonium cations is typically achieved through the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. mdpi.com For the synthesis of an ionic liquid from this compound, the bromide ion can be exchanged with other anions through metathesis reactions. This allows for the preparation of a wide range of ionic liquids with different properties. For example, reacting an aqueous solution of this compound bromide with a salt of the desired anion (e.g., a lithium or sodium salt) can lead to the precipitation of the less soluble halide salt, leaving the new ionic liquid in solution.

While specific research detailing the synthesis and full characterization of a wide range of ionic liquids derived directly from this compound is limited, the general synthetic strategies are well-established for analogous compounds. nih.gov The characterization of these novel ionic liquids would involve techniques such as NMR and FTIR spectroscopy to confirm the structure, and measurements of key physical properties as shown in the hypothetical data table below.

| Ionic Liquid Cation | Anion | Melting Point (°C) | Viscosity (cP at 25°C) | Ionic Conductivity (mS/cm at 25°C) |

| (4-Hydroxy-butyl)-trimethyl-ammonium | Bromide | 85-90 | ~150 | ~5 |

| (4-Cyano-butyl)-trimethyl-ammonium | Tetrafluoroborate | 40-45 | ~80 | ~12 |

| (4-Carboxy-butyl)-trimethyl-ammonium | Bistriflimide | 25-30 | ~65 | ~15 |

This table presents hypothetical data for ionic liquids that could be synthesized from this compound to illustrate the range of properties that can be achieved through functionalization and anion exchange. The data is not based on reported experimental values.

Application in Reaction Media and Separation Technologies in Research

This compound bromide is a key starting material for the synthesis of dicationic ionic liquids (DILs), which are advanced solvents with tunable properties for specialized reaction environments. nih.govresearchgate.net Ionic liquids (ILs) are valued for their high thermal stability, low vapor pressure, and non-flammability. nih.gov DILs synthesized from this precursor often feature two cationic centers, such as imidazolium (B1220033) or pyridinium, linked by the butyl chain derived from this compound. nih.govnih.gov

These DILs have shown significant promise in the pretreatment of lignocellulosic biomass. nih.gov Their function is to disrupt the complex structure of lignocellulose, reducing cellulose (B213188) crystallinity and improving the accessibility of enzymes for saccharification, a critical step in biofuel production. nih.gov

A notable characteristic of these DILs is their temperature-dependent miscibility with water. For instance, certain DILs can be immiscible with water at lower temperatures (e.g., 4 °C), allowing them to precipitate out of a solution for easy recovery and reuse. nih.gov This property is highly advantageous for creating sustainable processes where the reaction medium can be efficiently separated from products and recycled. nih.gov

Construction of Supramolecular Architectures and Assemblies

The distinct molecular structure of this compound facilitates its use in building complex, organized molecular systems.

The positively charged trimethylammonium group is a key functional moiety for engaging in host-guest interactions. This cationic head can form stable complexes with various host molecules, such as crown ethers or cyclodextrins, through ion-dipole interactions. Furthermore, it can interact with anionic species, including metallic anions, to form well-defined assemblies. While direct studies focusing solely on this compound in this context are specific, the principles are well-established for quaternary ammonium salts. These interactions are fundamental to creating sensors, molecular switches, and controlled-release systems.

Like other amphiphilic quaternary ammonium salts such as Cetyl Trimethyl Ammonium Bromide (CTAB), molecules containing the trimethylammonium group can self-assemble in solution. phasetransfercatalysis.com The molecule possesses a hydrophilic, charged "head" (the trimethylammonium cation) and a hydrophobic "tail" (the butyl chain). In aqueous media, these molecules can aggregate to form micelles or other supramolecular structures to minimize the unfavorable interaction between the hydrophobic tail and water. This self-assembly is a critical process in the templated synthesis of porous materials and nanoparticles.

A significant application of the trimethyl-butyl-ammonium cation, the core of the title compound, is in the fabrication of advanced functional materials. Researchers have synthesized zero-dimensional organic-inorganic hybrid compounds by combining pseudoglobular organic ammonium cations with highly emissive manganese halide anions ([MnX4]2–, where X is Br or Cl). acs.org

One such compound, (C7H18N)2MnBr1.40Cl2.60, which incorporates the trimethyl-butyl-ammonium cation (C7H18N), demonstrates remarkable properties. acs.org This material exhibits structural phase transitions that lead to switchable dielectric behavior and luminescence. acs.org At ambient conditions, it shows a very high photoluminescence quantum yield (PLQY) of 94.59%. acs.org These dual-switchable properties make such materials promising candidates for applications in sensors and optoelectronic devices. acs.org

Table 1: Properties of Trimethyl-butyl-ammonium Manganese Halide Hybrid

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | (C7H18N)2MnBr1.40Cl2.60 | acs.org |

| Cation | Trimethyl-butyl-ammonium | acs.org |

| Photoluminescence Quantum Yield (PLQY) | 94.59% | acs.org |

| Phase Transition Temperatures (Heating) | 383 K, 445 K | acs.org |

| Phase Transition Temperatures (Cooling) | 373 K, 428 K | acs.org |

Development of Specialized Catalysts and Phase Transfer Reagents

The quaternary ammonium structure is central to the field of phase-transfer catalysis, and this compound is an ideal scaffold for creating more complex and task-specific catalysts. wikipedia.orgnih.gov

This compound bromide is a crucial building block for synthesizing dicationic ionic liquids (DILs) designed for catalysis. nih.gov In a typical synthesis, the bromo-functional end of the molecule is reacted with a heterocyclic base like N-methylimidazole or pyridine. nih.govnih.gov This process can be repeated, using a dihaloalkane linker, to create a DIL where two imidazolium or other cationic heads are covalently linked. researchgate.netnih.gov

These DILs have proven to be effective catalysts for important organic transformations. For example, imidazolium-based DILs have been used as catalysts in the Strecker synthesis of α-aminonitriles, a fundamental reaction for producing α-amino acids. researchgate.net In other research, DILs with bromide anions have shown excellent catalytic activity in the cycloaddition of carbon dioxide to epichlorohydrin, achieving quantitative yields. nih.gov The structure of the linker, derived from compounds like this compound, plays a key role in the catalytic performance of the resulting DIL. nih.gov

Table 2: Catalytic Applications of Derived Dicationic Ionic Liquids (DILs)

| Reaction | Catalyst Type | Precursor Component | Result | Reference |

|---|---|---|---|---|

| Strecker Synthesis of α-aminonitriles | Imidazolium-based DIL | Linker derived from bromo-alkane | High product yield (up to 97%) in short reaction times | researchgate.net |

Mechanistic Aspects of Catalytic Activity in Organic Transformations

The catalytic utility of this compound bromide, like other quaternary ammonium salts, is most prominently demonstrated in phase-transfer catalysis (PTC). jetir.org Phase-transfer catalysts are substances that facilitate the migration of a reactant from one phase into another where the reaction occurs. jetir.org This is particularly useful in reactions involving immiscible phases, such as an aqueous phase containing an inorganic salt and an organic phase containing an organic substrate. theaic.org

The fundamental mechanism of PTC involving a quaternary ammonium salt like this compound bromide can be described by the extraction mechanism. core.ac.uk The positively charged quaternary ammonium cation ([R₄N]⁺) is lipophilic enough to be soluble in the organic phase. In the aqueous phase, it forms an ion pair with an anion (Y⁻) from a reagent salt (e.g., NaY). This ion pair, [R₄N]⁺Y⁻, is then extracted into the organic phase. theaic.orgcore.ac.uk

Once in the organic phase, the anion Y⁻ is "naked" or poorly solvated, rendering it highly nucleophilic and reactive towards the organic substrate (RX). princeton.edu After the reaction (RX + Y⁻ → RY + X⁻), the quaternary ammonium cation pairs with the leaving group anion X⁻, forming [R₄N]⁺X⁻. This new ion pair then migrates back to the aqueous phase, where the cation can exchange X⁻ for another Y⁻, thus completing the catalytic cycle. theaic.org

Application in Multi-Phase Reaction Systems in Research Settings

The application of this compound bromide in multi-phase reaction systems is a direct consequence of its function as a phase-transfer catalyst. Such systems are integral to green chemistry as they can reduce the need for hazardous organic solvents by allowing the use of water. jetir.org

In a typical research setting, a biphasic system would consist of an aqueous solution of an inorganic nucleophile (e.g., sodium cyanide, sodium azide (B81097), or sodium phenoxide) and an organic solvent (e.g., toluene, dichloromethane) containing the organic substrate. theaic.org Without a catalyst, the reaction is often extremely slow or does not occur at all because the reactants are separated in different phases. theaic.orgprinceton.edu

The introduction of a catalytic amount of this compound bromide initiates the reaction by transporting the nucleophile into the organic phase. This methodology has been successfully applied to a wide range of reactions, including:

Nucleophilic substitutions (S_N2): Synthesis of ethers, esters, nitriles, and azides from alkyl halides. theaic.org

Alkylation reactions: C-, O-, N-, and S-alkylation of various substrates. jetir.org

Oxidation and reduction reactions: Using reagents like potassium permanganate (B83412) or sodium borohydride (B1222165) in a biphasic medium.

Research has shown that the catalytic activity in these systems is dependent on variables such as stirring speed, temperature, and the specific structure of the quaternary ammonium salt. princeton.edunih.gov For instance, the phase behavior of systems containing tetrabutylammonium (B224687) bromide (TBAB) has been studied extensively, revealing that catalysis can occur at the liquid-liquid interface or within a third, catalyst-rich phase. nih.gov It is proposed that this compound would exhibit similar behavior, acting as an interfacial agent to facilitate reactions between immiscible reactants. nih.gov

| Reaction Type | Role of this compound | Potential Substrates |

| Ether Synthesis | Phase-transfer catalyst | Alkyl halides, Phenols |

| Nitrile Synthesis | Phase-transfer catalyst | Alkyl halides, Sodium Cyanide |

| Polymer Modification | Phase-transfer catalyst | Polymers with reactive sites |

This table is generated based on the established principles of phase-transfer catalysis and the known reactivity of the compound.

Synthetic Strategies for Complex Organic Molecules and Natural Product Analogues

The unique structure of this compound makes it a valuable tool in the construction of more complex molecular architectures, including those found in natural products or designed for specific biological activities.

As a Key Intermediate in Multi-Step Syntheses

While specific examples of its use in the total synthesis of complex natural products are not widely documented, the utility of this compound as a key intermediate can be inferred from its bifunctionality. Synthetic chemists often employ such building blocks in what is known as divergent synthesis, where a common intermediate is used to generate a library of related compounds.

For example, the terminal bromine atom can undergo a variety of nucleophilic substitution reactions to attach the entire butyl-trimethyl-ammonium fragment to a larger molecular scaffold. This could be a key step in a multi-step synthesis to introduce a cationic, water-soluble group into a lipophilic molecule. This strategy is often employed in drug discovery to improve the pharmacokinetic properties of a lead compound. The synthesis of heterocyclic compounds, which are common cores in many natural products and pharmaceuticals, can also utilize intermediates functionalized with alkylammonium groups. nih.gov

Introduction of Quaternary Ammonium Moieties into Target Molecules

One of the most direct applications of this compound is for the covalent introduction of a quaternary ammonium moiety into a target molecule. digitellinc.com Quaternary ammonium compounds (QACs) are known for a wide range of applications, including as antimicrobial agents, surfactants, and in materials science. nih.govmdpi.com

The synthesis strategy typically involves the reaction of a nucleophile on the target molecule with the bromo-butyl end of the reagent. This is a classic S_N2 reaction, often referred to as quaternization when the nucleophile is a tertiary amine (the Menschutkin reaction). nih.gov

Example Synthetic Scheme:

Target-Nu: + Br-(CH₂)₄-N⁺(CH₃)₃ → [Target-Nu-(CH₂)₄-N⁺(CH₃)₃]Br⁻

Where "Target-Nu:" represents a nucleophilic site (e.g., an amine, thiol, or alcohol) on the molecule of interest. This reaction effectively tethers a flexible four-carbon spacer with a permanent positive charge to the target structure. This approach has been used to synthesize:

Antimicrobial polymers: By grafting the quaternary ammonium group onto polymer backbones. digitellinc.com

Functionalized surfaces: To create materials with antimicrobial or specific binding properties.

Bioactive small molecules: To enhance water solubility or to target specific biological structures.

| Target Molecule Type | Nucleophilic Group | Resulting Product | Application Area |

| Polymer | Amine, Hydroxyl | Cationic Polymer | Antimicrobial materials |

| Small Molecule Drug | Tertiary Amine | Quaternized Drug Derivative | Improved drug delivery |

| Thiol-containing Peptide | Thiol | Thioether-linked QAC-peptide | Bioactive probes |

This interactive data table illustrates potential synthetic applications for introducing quaternary ammonium moieties.

Exploration of Structure-Activity Relationships through Derivatization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science, aiming to understand how a molecule's structure correlates with its function. drugdesign.orgnih.gov this compound is an excellent starting point for creating a library of derivatives for SAR studies.

The reactive bromine atom allows for straightforward derivatization. By reacting it with a variety of nucleophiles (e.g., different amines, thiols, carboxylates, phenoxides), a wide range of new molecules can be synthesized, all sharing the common trimethyl-butyl-ammonium core.

General Derivatization Scheme:

Nu⁻ + Br-(CH₂)₄-N⁺(CH₃)₃ → Nu-(CH₂)₄-N⁺(CH₃)₃ + Br⁻

Advanced Analytical Methodologies for Research Characterization of 4 Bromo Butyl Trimethyl Ammonium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. For (4-Bromo-butyl)-trimethyl-ammonium, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's proton and carbon framework, confirming its identity and assessing its purity.

1H NMR and 13C NMR Chemical Shift Analysis

The 1H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the quaternary ammonium (B1175870) group and the bromine atom.

The trimethylammonium group protons, being attached to a positively charged nitrogen atom, are significantly deshielded and would appear as a sharp singlet at a downfield chemical shift. The protons on the butyl chain will appear as multiplets, with their chemical shifts varying based on their proximity to the electron-withdrawing bromine and trimethylammonium groups. The protons closest to these groups will be the most deshielded.

Similarly, the 13C NMR spectrum will provide information on the carbon skeleton. The carbon atoms of the trimethylammonium group will appear as a single resonance. The four carbon atoms of the butyl chain will each give a distinct signal, with their chemical shifts indicating their electronic environment. The carbon atom bonded to the bromine will be significantly shifted downfield.

Table 1: Predicted 1H NMR Chemical Shifts for this compound in CDCl3

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -N+(CH3)3 | 3.1 - 3.4 | Singlet | 9H |

| -CH2-N+- | 3.3 - 3.6 | Multiplet | 2H |

| -CH2-CH2-N+- | 1.8 - 2.1 | Multiplet | 2H |

| -CH2-CH2-Br | 1.9 - 2.2 | Multiplet | 2H |

Table 2: Predicted 13C NMR Chemical Shifts for this compound in CDCl3

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -N+(CH3)3 | 53 - 56 |

| -CH2-N+- | 65 - 68 |

| -CH2-CH2-N+- | 25 - 28 |

| -CH2-CH2-Br | 30 - 33 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. For this compound, COSY would show correlations between the adjacent methylene (B1212753) groups in the butyl chain, confirming their sequence. For instance, the protons of the -CH2-Br group would show a correlation with the adjacent -CH2- protons, and so on down the chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of the proton signals to their corresponding carbon atoms. Each methylene group's proton signal in the 1H spectrum will correlate with its corresponding carbon signal in the 13C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and for connecting different parts of a molecule. In the case of this compound, HMBC would show a correlation between the protons of the trimethylammonium group and the adjacent methylene carbon, as well as the quaternary carbon of the trimethylammonium group itself. It would also show long-range correlations along the butyl chain, further solidifying the structural assignment.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique well-suited for the analysis of ionic compounds like quaternary ammonium salts. In the positive ion mode, ESI-MS of this compound would be expected to show a prominent peak corresponding to the cation, [(C7H17BrN)+]. The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) would result in a characteristic pair of peaks separated by two m/z units for the molecular ion and any bromine-containing fragments. The analysis of related quaternary ammonium compounds by ESI-MS has also shown the potential for the formation of cluster ions, especially at higher concentrations.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition. This is a crucial step in confirming the identity of a newly synthesized compound or for identifying an unknown. For the this compound cation, HRMS would provide an exact mass that can be compared to the calculated theoretical mass, providing a high degree of confidence in the assigned molecular formula.

Table 3: Predicted ESI-MS and HRMS Data for the this compound Cation

| Ion | Predicted m/z (ESI-MS) | Calculated Exact Mass (HRMS) |

|---|---|---|

| [C7H17(79)BrN]+ | 194.06 | 194.0595 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The presence of specific functional groups results in characteristic absorption or scattering bands in the IR and Raman spectra, respectively.

For this compound, the IR spectrum would be expected to show strong C-H stretching and bending vibrations from the alkyl chain and the trimethyl groups. The C-N stretching vibration of the quaternary ammonium group would also be observable. The C-Br stretching vibration typically appears in the fingerprint region of the spectrum.

Raman spectroscopy would also show the characteristic C-H and C-N vibrations. Due to the polarizability of the C-Br bond, the C-Br stretching vibration may be more prominent in the Raman spectrum compared to the IR spectrum.

Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm-1) | Expected Intensity |

|---|---|---|

| C-H stretch (alkyl) | 2850 - 3000 | Strong (IR), Medium-Strong (Raman) |

| C-H bend (alkyl) | 1350 - 1470 | Medium (IR), Medium (Raman) |

| C-N+ stretch (quaternary ammonium) | 900 - 1000 | Medium (IR), Medium-Strong (Raman) |

Chromatographic Methods for Separation and Quantification in Research Samples

Chromatographic techniques are indispensable for separating the this compound cation from its counter-ion, impurities, or other components within a research sample, as well as for quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and quantification of non-volatile quaternary ammonium compounds (QACs). The development of a robust HPLC method for this compound requires careful optimization of the stationary phase, mobile phase, and detector to achieve adequate separation and sensitivity.

Research Findings: The analysis of QACs by HPLC often employs reversed-phase or ion-pair chromatography. Due to the ionic and lipophilic nature of these molecules, their retention is influenced by both ion-exchange and lipophilic interactions. oup.com A C18 column is frequently used, but specialized columns like porous graphitic carbon (e.g., Hypercarb) can offer unique selectivity for these types of polar, ionic compounds. Detection is typically achieved using a UV detector if the molecule possesses a chromophore, or more universally, by evaporative light scattering detection (ELSD) or mass spectrometry (MS). LC-MS/MS is particularly powerful for providing high sensitivity and structural confirmation. americanpharmaceuticalreview.com

For the quantification of this compound, which lacks a strong chromophore, coupling HPLC with a mass spectrometer is the preferred approach. Method development would focus on optimizing mobile phase composition, typically a mixture of acetonitrile (B52724) and an aqueous buffer like ammonium formate (B1220265) or nitric acid, to achieve sharp peak shapes and reproducible retention times. oup.comamericanpharmaceuticalreview.com

Below is a table representing a typical set of starting parameters for the HPLC method development for a quaternary ammonium compound like this compound.

| Parameter | Condition |

|---|---|

| HPLC System | Standard Liquid Chromatograph with Mass Spectrometric Detector (LC-MS) |

| Column | Metrosep C2-150 or similar cation exchange column |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Nitric Acid (e.g., 7.5 mmol/L) |

| Flow Rate | 1.0 mL/min |

| Detector | Non-suppressed Conductivity Detector or Mass Spectrometer (MS) |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

While HPLC focuses on the cation, Ion Chromatography (IC) is the ideal and established method for the accurate quantification of the anionic counterpart, in this case, the bromide ion (Br⁻). oup.com This technique is crucial for confirming the stoichiometry of the salt and for detecting any anionic impurities.

Research Findings: IC with suppressed conductivity detection provides excellent sensitivity and selectivity for halide analysis. oup.com The separation is typically performed on a high-capacity anion-exchange column. The eluent is commonly a bicarbonate/carbonate buffer, which is effectively suppressed before the detector to lower background noise and enhance the analyte signal. oup.comlcms.cz Studies have demonstrated that IC can be readily applied to determine halide ions in solutions containing quaternary ammonium salts, with linearity maintained over a wide concentration range. oup.com EPA Method 300.0 is a regulatory benchmark that specifies IC for the determination of inorganic anions, including bromide, in various water matrices. lcms.cz

The following table outlines a standard method for the determination of bromide using Ion Chromatography.

| Parameter | Condition |

|---|---|

| IC System | Ion Chromatograph with Suppressed Conductivity Detector |

| Analytical Column | Shim-pack IC-A1 or similar high-capacity anion-exchange column (e.g., IonPac AS9-HC) |

| Guard Column | Recommended to protect the analytical column |

| Eluent | ~3.5 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate |

| Flow Rate | 1.0 - 1.2 mL/min |

| Detector | Suppressed Conductivity |

| Injection Volume | 50 µL |

| Typical Retention Time for Bromide | ~6-8 minutes |

Crystallographic Studies for Solid-State Structure Determination

Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state. This is vital for identifying the compound, understanding its packing, and screening for different crystalline forms (polymorphs).

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the absolute three-dimensional structure of a crystalline material. It provides precise measurements of bond lengths, bond angles, and the unit cell parameters that define the crystal lattice.

Research Findings: To perform SCXRD, a suitable single crystal of this compound bromide must first be grown. This can be achieved through methods like slow evaporation of a solvent. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to solve the crystal structure.

While specific published crystallographic data for this compound bromide is not available, an analysis would yield data similar to that of analogous compounds. For illustrative purposes, the crystallographic data for the closely related compound Trimethylammonium bromide (C₃H₁₀N⁺·Br⁻) is presented below. researchgate.net This data showcases the type of information obtained from a single-crystal XRD experiment.

| Parameter | Value (for Trimethylammonium bromide) |

|---|---|

| Chemical Formula | C₃H₁₀N⁺·Br⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| Unit Cell Dimensions (at 100 K) | |

| a | 5.349(3) Å |

| b | 8.023(4) Å |

| c | 6.790(3) Å |

| β | 105.70(4)° |

| Volume (V) | 280.5(2) ų |

| Z (Formula units per cell) | 2 |

Note: Data is for the analogous compound Trimethylammonium bromide and is for illustrative purposes only. researchgate.net

Powder X-ray Diffraction (PXRD) is a fundamental and rapid technique used to characterize the crystalline nature of a bulk sample and to screen for polymorphism. nih.gov Polymorphism is the ability of a compound to exist in more than one crystal structure, which can have different physical properties. Each polymorph gives a unique PXRD pattern that serves as its "fingerprint". researchgate.net

Research Findings: In polymorph screening, a sample of this compound bromide would be subjected to various crystallization conditions (e.g., different solvents, temperatures, pressures) to induce the formation of different crystalline forms. americanpharmaceuticalreview.com Each resulting solid would be analyzed by PXRD. The powder pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is compared to known patterns. rigaku.com The appearance of new peaks, the disappearance of others, or shifts in peak positions indicates the formation of a new polymorph or a mixture of forms. researchgate.net PXRD is therefore essential during research to ensure that the desired, most stable crystalline form is being produced consistently. americanpharmaceuticalreview.comrigaku.com

The following table provides a hypothetical example of PXRD data for two distinct polymorphs of a compound, illustrating how their patterns would differ.

| Polymorph Form I (Hypothetical) | Polymorph Form II (Hypothetical) |

|---|---|

| Diffraction Angle (2θ)° | Diffraction Angle (2θ)° |

| 8.5 | 9.1 |

| 12.3 | 11.5 |

| 15.8 | 16.2 |

| 17.1 | 20.4 |

| 24.7 | 25.3 |

| 26.0 | 28.1 |

Note: This data is hypothetical and serves to illustrate the difference between PXRD patterns for two polymorphs.

Theoretical and Computational Studies of 4 Bromo Butyl Trimethyl Ammonium

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a fundamental understanding of the intrinsic properties of (4-Bromo-butyl)-trimethyl-ammonium at the atomic level. These methods are crucial for elucidating its electronic structure and predicting its chemical behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netals-journal.comyoutube.comyoutube.comnih.govnih.gov For this compound, DFT calculations can determine various ground state properties. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing properties such as the distribution of electron density, electrostatic potential, and molecular orbital energies.

The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that characterize the most stable arrangement of the atoms. For instance, the C-N and C-Br bond lengths and the geometry around the quaternary nitrogen center are key parameters. The electrostatic potential mapped onto the electron density surface highlights the distribution of charge, with the positive charge of the quaternary ammonium (B1175870) head group and the electronegative bromine atom being prominent features. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

| Property | Description | Typical Computational Finding |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides bond lengths, bond angles, and dihedral angles. |

| Electron Density | The probability of finding an electron at a particular point in space. | Shows the distribution of electrons within the molecule. |

| Electrostatic Potential | The potential energy of a positive test charge at a given point near the molecule. | Maps regions of positive and negative charge, highlighting the charged head group and the electronegative bromine. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |

Prediction of Reaction Pathways and Transition States

Computational methods are invaluable for exploring potential reaction pathways of this compound. wikipedia.orgyoutube.comyoutube.com By calculating the energies of reactants, products, and, crucially, the transition states that connect them, chemists can predict the feasibility and mechanism of a reaction. For example, nucleophilic substitution at the carbon atom bonded to the bromine is a likely reaction pathway.

DFT calculations can be used to locate the transition state structure for such a reaction and determine its energy barrier. researchgate.net This information is critical for understanding the reaction kinetics. For instance, the reaction with a nucleophile would proceed through a transition state where the nucleophile is partially bonded to the carbon and the bromine-carbon bond is partially broken. The energy of this transition state relative to the reactants determines the activation energy of the reaction.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects

While quantum chemical calculations provide detailed information about a single molecule, molecular dynamics (MD) simulations allow for the study of the behavior of molecules over time, including their conformational changes and interactions with a solvent. researchgate.netnih.govaip.orgrsc.org

MD simulations of this compound can reveal the different conformations the butyl chain can adopt due to rotation around its single bonds. By analyzing the trajectory of the simulation, one can determine the relative populations of different conformers and the energy barriers between them. researchgate.net

Furthermore, MD simulations are essential for understanding how the solvent affects the structure and dynamics of the ion. researchgate.netresearchgate.net In an aqueous solution, water molecules will arrange themselves around the charged trimethylammonium head group and the polar C-Br bond. These solvation shells influence the ion's conformational preferences and its interactions with other molecules. The simulations can provide insights into the structure of these solvation shells and the dynamics of water exchange. researchgate.netrsc.org

Cheminformatics Approaches for Predictive Modeling and Structure-Property Relationships

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. f1000research.comqsar.org For a class of compounds like quaternary ammonium salts, cheminformatics tools can be used to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. researchgate.netnih.gov

These models correlate the structural or physicochemical properties of molecules with their biological activity or physical properties. For this compound and its analogs, QSAR models could be developed to predict their antimicrobial activity based on descriptors such as molecular weight, logP (a measure of lipophilicity), and various topological and electronic parameters. researchgate.netnih.gov Similarly, QSPR models could predict physical properties like boiling point or solubility. The development of such models relies on having a dataset of compounds with known properties.

Computational Design of Novel Derivatives and Reaction Conditions

The insights gained from theoretical and computational studies can be leveraged to design novel derivatives of this compound with desired properties. nih.govumich.eduanl.gov For example, by systematically modifying the structure of the molecule in silico—such as changing the length of the alkyl chain, replacing the bromine with other halogens, or altering the substituents on the nitrogen atom—researchers can computationally screen for candidates with enhanced activity or specific properties. acs.org

Computational methods can also aid in optimizing reaction conditions. By simulating a reaction under different temperatures, pressures, or in different solvents, it is possible to predict the conditions that will favor the desired product and maximize the reaction yield. This computational approach can significantly reduce the amount of experimental work required to develop new synthetic routes.

Derivatives and Analogues of 4 Bromo Butyl Trimethyl Ammonium: Synthesis and Research Applications

Variations in the Alkyl Chain Length and Substitution Patterns

The structure of (4-Bromo-butyl)-trimethyl-ammonium can be systematically modified by altering the length of the alkyl chain and introducing various substituents. These modifications have a profound impact on the physicochemical and biological properties of the resulting quaternary ammonium (B1175870) salts (QAS).

The synthesis of ω-bromoalkyltrimethylammonium salts with varying chain lengths is typically achieved through the quaternization of trimethylamine (B31210) with a corresponding α,ω-dibromoalkane. By carefully controlling the stoichiometry of the reactants, selective mono-quaternization can be favored, yielding the desired bromoalkyltrimethylammonium bromide.

Research has extensively demonstrated that the length of the alkyl chain is a critical determinant of the biological activity of QAS, particularly their antimicrobial efficacy. Generally, an optimal chain length exists for maximizing activity against different microorganisms. For instance, studies on a series of alkyltrimethylammonium bromides have shown that antibacterial and antifungal activities are often highest for compounds with alkyl chains of 12 to 16 carbon atoms. Shorter or longer chains tend to exhibit reduced efficacy. This is often attributed to the hydrophilic-lipophilic balance (HLB) of the molecule, which governs its ability to interact with and disrupt microbial cell membranes. mdpi.com

The introduction of substituents onto the alkyl chain provides another avenue for modulating the properties of these compounds. For example, the incorporation of hydroxyl groups can increase water solubility, while the addition of aromatic rings can introduce new electronic or stacking interactions.

Table 1: Impact of Alkyl Chain Length on the Antimicrobial Activity of Alkyl-Triphenylphosphonium Salts (as an illustrative example of QAS) mdpi.com

| Alkyl Chain Length | Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL) |

| C6 | >64 |

| C8 | 64 |

| C10 | 8 |

| C12 | 4 |

| C14 | 4 |

| C16 | 8 |

| C18 | 16 |

This table illustrates the general trend observed for quaternary heteronium (B1210995) salts, where optimal antimicrobial activity is seen at intermediate alkyl chain lengths. mdpi.com

Modification of the Quaternary Ammonium Head Group

The trimethylammonium head group of this compound can be replaced with other quaternary ammonium or phosphonium (B103445) moieties to fine-tune the compound's properties. This is typically achieved by reacting the corresponding tertiary amine or phosphine (B1218219) with 1,4-dibromobutane (B41627).

In research, these modifications are explored to enhance specific functionalities. For instance, in the development of novel antimicrobial agents, the nature of the head group can influence the spectrum of activity. Studies comparing different quaternary heteronium salts, including those with ammonium and phosphonium heads, have shown that the choice of the cation is a key factor in determining antibacterial potency. mdpi.com For example, alkyl-methylimidazolium and alkyl-triphenylphosphonium salts have demonstrated high efficacy against Staphylococcus aureus. mdpi.com

Furthermore, the incorporation of functional groups into the head group itself can lead to new applications. For example, the synthesis of QAS with polymerizable moieties, such as methacrylate (B99206) groups, allows for their incorporation into dental resins and other biomaterials to impart antimicrobial properties. nih.gov

Synthesis and Research Applications of Bifunctional Analogues

This compound is an excellent precursor for the synthesis of bifunctional analogues, which possess two reactive functional groups. The terminal bromine atom can be readily converted into other functional groups through nucleophilic substitution reactions, while the quaternary ammonium group remains intact.

A common strategy involves the reaction of this compound bromide with a nucleophile that also contains a second reactive group. For example, reaction with sodium azide (B81097) followed by reduction can yield an amino-functionalized quaternary ammonium salt. Similarly, reaction with thiourea (B124793) followed by hydrolysis can produce a thiol-functionalized analogue.

These bifunctional compounds are of significant interest as linkers and crosslinkers in various research areas. In the field of drug delivery, they are used to construct antibody-drug conjugates (ADCs). researchgate.netnih.govnih.govplos.org A quaternary ammonium-based linker can connect a cytotoxic drug to an antibody, enabling targeted delivery to cancer cells. researchgate.netnih.govnih.govplos.org The permanent positive charge of the quaternary ammonium group can also enhance the water solubility of the linker-drug conjugate.

In materials science, bifunctional QAS are used to modify surfaces and impart specific properties. For instance, a catechol-terminated compound containing a zwitterionic sulfobetaine (B10348) functionality, which includes a quaternary ammonium group, has been used to modify medical-grade titanium and polyvinyl chloride surfaces to prevent bacterial adhesion. mdpi.com

Table 2: Examples of Bifunctional Analogues Synthesized from this compound and Their Applications

| Functional Group 1 | Functional Group 2 | Synthetic Precursor | Potential Research Application |

| Trimethylammonium | Amine | (4-Azidobutyl)trimethylammonium | Bioconjugation, surface modification |

| Trimethylammonium | Thiol | (4-Thiobutyl)trimethylammonium | Nanoparticle functionalization, self-assembled monolayers |

| Trimethylammonium | Carboxylate | (4-Carboxybutyl)trimethylammonium | Zwitterionic materials, drug delivery |

| Trimethylammonium | Catechol | Dopamine-derived QAS | Surface coating for biomaterials |

Comparative Studies of Reactivity and Performance of Derivatives in Research Contexts

The reactivity of the terminal bromine atom in ω-bromoalkyltrimethylammonium salts is influenced by the length of the alkyl chain, although this effect is generally modest for chains longer than three carbons. The primary factor governing their reactivity in SN2 reactions is the nature of the nucleophile and the reaction conditions.

Comparative studies often focus on the performance of a homologous series of these compounds in a specific application. For example, in the context of phase-transfer catalysis, the efficiency of quaternary ammonium salts can vary with the length of the alkyl chains, as this affects their solubility in both aqueous and organic phases.

In biological applications, comparative studies are crucial for establishing structure-activity relationships (SAR). For instance, a study investigating the inhibition of the hERG potassium channel by various QAS found that the potency of inhibition was dependent on the number and length of the aliphatic side-chains. nih.gov Tetra-n-octylammonium bromide was identified as a particularly potent inhibitor. nih.gov Such studies are vital for understanding the potential cardiotoxicity of QAS-containing compounds.

The performance of different head groups has also been a subject of comparative research. In the development of antimicrobial surfaces, the efficacy of different quaternary ammonium and phosphonium compounds is often compared to identify the most effective bactericidal moieties. These studies provide valuable insights for the rational design of new antimicrobial materials. mdpi.com

Future Research Directions and Emerging Paradigms in the Chemistry of 4 Bromo Butyl Trimethyl Ammonium

Integration into Advanced Materials for Energy and Environmental Research

The distinct chemical functionalities of (4-Bromo-butyl)-trimethyl-ammonium make it a prime candidate for the development of advanced materials aimed at addressing critical energy and environmental challenges. The quaternary ammonium (B1175870) group provides a cationic site that can be leveraged for ion exchange and electrostatic interactions, while the bromo-group allows for covalent attachment to various substrates and polymer chains.

A significant area of future research lies in the development of high-performance anion exchange membranes (AEMs) for fuel cells and other electrochemical devices. The trimethylammonium moiety can act as the fixed cationic group necessary for anion conduction. Researchers are exploring the synthesis of copolymers where a comonomer containing a 4-bromobutyl side group is incorporated and subsequently quaternized with trimethylamine (B31210) to form the desired ionic sites. nih.gov This approach allows for precise control over the ion exchange capacity and morphology of the membrane, which are critical factors for achieving high ionic conductivity and stability. nih.gov For instance, vinyl-addition polynorbornene copolymers containing 5-(4-bromobutyl)-2-norbornene have been synthesized and subsequently converted to trimethylammonium-functionalized AEMs, demonstrating promising hydroxide (B78521) conductivity for fuel cell applications. nih.gov

Another promising avenue is the creation of advanced materials for carbon dioxide (CO2) capture . Materials functionalized with quaternary ammonium salts have shown potential for capturing CO2 from the atmosphere and industrial flue gases. researchgate.netrsc.orgacs.org The this compound compound can be grafted onto porous supports, such as silica (B1680970) or polymers, to create adsorbents with high CO2 capacity and selectivity. researchgate.net The quaternary ammonium groups provide active sites for CO2 binding, and the bromo-functionality enables robust covalent attachment to the support material, preventing leaching and ensuring long-term stability. researchgate.netnih.govrsc.org

Exploration in Precision Chemical Synthesis and Flow Chemistry

The bifunctional nature of this compound makes it a valuable building block in precision chemical synthesis , particularly in the realm of polymer chemistry. youtube.com It can act as a dual-functional monomer or initiator, enabling the synthesis of complex polymer architectures such as block copolymers and graft copolymers. tennessee.eduharth-research-group.orgresearchgate.net

For instance, the bromo- group can initiate controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the growth of a polymer chain from this end. mdpi.com The trimethylammonium group, on the other hand, can be used to direct the self-assembly of the resulting polymers or to impart specific functionalities, such as antimicrobial properties or solubility in polar solvents. This approach opens the door to creating well-defined block copolymers with one block possessing the characteristics imparted by the quaternary ammonium group and the other block having properties determined by the polymer grown via ATRP. mdpi.com

The emergence of flow chemistry presents a new paradigm for the synthesis of this compound and its derivatives. Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for automated, high-throughput synthesis. While specific studies on the flow synthesis of this particular compound are nascent, the general principles of flow chemistry are highly applicable to the quaternization reactions used to produce it. The precise control over reaction parameters in flow systems could lead to higher yields, purities, and a more sustainable manufacturing process.

Development of Smart or Responsive Materials Incorporating the Compound's Moieties

"Smart" or stimuli-responsive materials , which can change their properties in response to external triggers, represent a major frontier in materials science. nih.govrsc.org The trimethylammonium butyl moiety is a key component in the design of such materials. Recent research has demonstrated that combining pseudoglobular organic ammonium cations, such as trimethyl butyl ammonium, with inorganic anions can lead to hybrid materials with switchable dielectric and photoluminescent properties. acs.org These properties are often linked to order-disorder structural phase transitions of the organic cations within the crystal lattice. acs.orgnih.gov

The incorporation of this compound into polymer structures can lead to the development of novel thermoresponsive polymers . researchgate.netmdpi.com The presence of the ionic quaternary ammonium group can influence the lower critical solution temperature (LCST) of polymers like poly(N-isopropylacrylamide) (PNIPAM). researchgate.netnih.gov By copolymerizing a monomer containing the this compound moiety with NIPAM, it is possible to tune the temperature at which the polymer undergoes a phase transition from soluble to insoluble in water. researchgate.net This opens up applications in areas such as controlled drug delivery, where a temperature change could trigger the release of a therapeutic agent. nih.gov

Furthermore, the ability to graft these functional groups onto surfaces allows for the creation of smart surfaces with switchable wettability or adhesion. rsc.org For example, a surface modified with polymers containing the trimethylammonium butyl group could be designed to switch between hydrophilic and hydrophobic states in response to a specific stimulus.

Novel Methodologies for Sustainable Production and Application in Research

The increasing focus on green chemistry and sustainability is driving the development of more environmentally friendly methods for the production and use of quaternary ammonium compounds. rsc.org Traditional synthesis routes often involve the use of volatile organic solvents and produce significant waste. Future research will focus on developing greener synthetic pathways for this compound. This includes the use of water or other benign solvents, solvent-free reaction conditions, and the use of catalysts that can be easily recovered and reused. acs.org

A particularly promising approach is the synthesis of biodegradable quaternary ammonium salts . rsc.org By incorporating cleavable linkages, such as ester or amide bonds, into the backbone of the molecule, it is possible to design compounds that can be broken down into less harmful substances in the environment. rsc.orgelsevierpure.com For example, QACs derived from renewable resources like D-glucose are being explored as biodegradable alternatives to traditional, persistent QACs. acs.org

In research applications, the development of reusable materials functionalized with this compound is a key goal. For instance, creating catalysts or adsorbents where the active compound is covalently bound to a solid support allows for easy separation from the reaction mixture and repeated use, reducing waste and cost. researchgate.net

Computational-Experimental Synergies for Accelerated Discovery

The synergy between computational modeling and experimental work is becoming increasingly crucial for accelerating the discovery and design of new materials based on this compound. rsc.org Computational techniques, such as Density Functional Theory (DFT), can be used to predict the properties and reactivity of the compound and its derivatives. rsc.org

For example, theoretical calculations can help to understand the mechanism of CO2 capture by quaternary ammonium-based materials, revealing how factors like hydration state influence the binding energy and providing insights for designing more efficient sorbents. rsc.org Molecular dynamics simulations can be employed to study the self-assembly of polymers containing the trimethylammonium butyl moiety and their interactions with other molecules or surfaces. acs.org

This computational-first approach allows researchers to screen a large number of potential structures and identify the most promising candidates for experimental synthesis and testing. This not only saves time and resources but also provides a deeper fundamental understanding of the structure-property relationships that govern the behavior of these materials. The integration of machine learning with quantum chemistry calculations is also emerging as a powerful tool for navigating the vast chemical space of functional monomers and designing polymers with optimized properties. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (4-Bromo-butyl)-trimethyl-ammonium compounds with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-bromobutyl bromide and trimethylamine in polar aprotic solvents (e.g., acetonitrile or DMF). Purification is achieved via recrystallization or column chromatography, followed by structural confirmation using ¹H and ¹³C NMR. For example, ¹H NMR (400 MHz, DMSO-d6) shows distinct peaks for the trimethylammonium group (δ ~3.1–3.3 ppm) and the bromobutyl chain (δ ~1.6–3.5 ppm). Yield optimization requires controlled stoichiometry and inert atmospheres to prevent alkylation side reactions .

Q. How to characterize this compound derivatives using spectroscopic techniques?

- Methodological Answer : Use ¹H NMR to identify proton environments (e.g., δ 3.2 ppm for N(CH₃)₃⁺ and δ 1.6–3.5 ppm for Br-C-CH₂-CH₂-CH₂-CH₂-N⁺). ¹³C NMR (100 MHz, DMSO-d6) confirms the carbon framework, with signals at δ ~54 ppm (N(CH₃)₃⁺) and δ ~30–35 ppm (brominated carbons). FTIR can validate ammonium formation (N⁺-H stretches at ~3200–3400 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular ion confirmation .

Advanced Research Questions

Q. How to analyze the dimerization kinetics of intermediates derived from this compound using flow NMR?